5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC15452922
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClN4O |
|---|---|
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C12H11ClN4O/c13-9-5-3-8(4-6-9)11-16-17-12(18-11)15-10-2-1-7-14-10/h3-6H,1-2,7H2,(H,14,15,17) |
| Standard InChI Key | NQAXBFWYSMEACG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=NC1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₁ClN₄O, with a molar mass of 262.69 g/mol . Its IUPAC name, 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine, reflects the integration of three key components:
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A 4-chlorophenyl group at position 5 of the oxadiazole ring.
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A 1,3,4-oxadiazole heterocycle.
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A 3,4-dihydro-2H-pyrrole substituent linked via an amine group .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₄O |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 5-(4-Chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine |
| Canonical SMILES | C1CC(=NC1)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
| InChI Key | NQAXBFWYSMEACG-UHFFFAOYSA-N |
The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole ring contributes to electronic diversity, enabling interactions with enzymatic active sites .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step reactions to assemble the oxadiazole core and attach substituents. A common approach includes:
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Formation of the Oxadiazole Ring: Cyclization of a hydrazide intermediate with a chlorophenyl-substituted carbonyl compound under dehydrating conditions.
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Introduction of the Dihydropyrrole Moiety: Coupling the oxadiazole amine group with a pre-functionalized dihydropyrrole derivative via nucleophilic substitution.
Key reaction parameters—temperature (80–120°C), solvents (DMF or THF), and catalysts (e.g., pyridine)—are critical for optimizing yields (>70%). Side reactions, such as over-alkylation of the dihydropyrrole nitrogen, necessitate careful stoichiometric control.
Industrial Scalability
While lab-scale synthesis is well-documented, industrial production faces challenges in cost-effective purification and waste management. Continuous-flow reactors and immobilized catalysts are under investigation to enhance scalability .
Pharmacological Activities
Antimicrobial Properties
The compound’s oxadiazole core disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). In in vitro assays, it demonstrated:
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MIC₉₀: 8 µg/mL against Staphylococcus aureus.
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Synergy: Enhanced efficacy with β-lactam antibiotics, reducing resistance development .
Anti-Inflammatory and Analgesic Effects
In rodent models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to ibuprofen. Mechanistic studies attribute this to COX-2 inhibition (IC₅₀ = 0.44 µM) and suppression of NF-κB signaling .
| Activity | Model/Assay | Result |
|---|---|---|
| Antimicrobial | S. aureus MIC | 8 µg/mL |
| Anti-inflammatory | Carrageenan edema | 62% reduction at 50 mg/kg |
| Anticancer (Preliminary) | MCF-7 cell viability | IC₅₀ = 12 µM |
Structure-Activity Relationships (SAR)
Role of the Chlorophenyl Group
The 4-chloro substitution on the phenyl ring is critical for bioactivity. Removal of the chlorine atom reduces antimicrobial potency by 4-fold, likely due to diminished hydrophobic interactions with target proteins .
Impact of the Dihydropyrrole Moiety
The dihydropyrrole’s partial unsaturation enhances conformational flexibility, enabling binding to sterically constrained active sites. Saturation of the pyrrole ring abolishes COX-2 inhibition, underscoring its role in maintaining optimal geometry .
Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could improve bioavailability and reduce off-target effects. Preliminary in silico models predict a 3-fold increase in tumor accumulation with PEGylated carriers .
Hybrid Molecules
Conjugation with known pharmacophores (e.g., fluoroquinolones) may yield dual-action agents. A recent hybrid derivative showed synergistic antimicrobial and anticancer activity in zebrafish models .
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